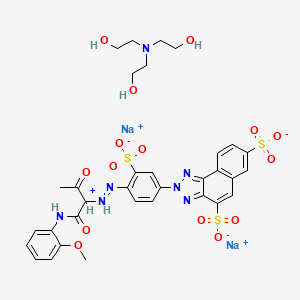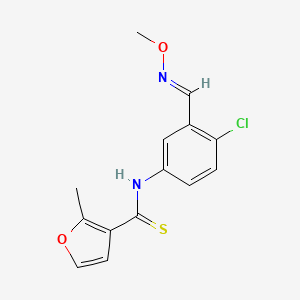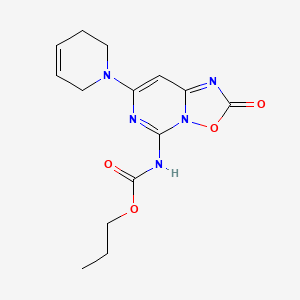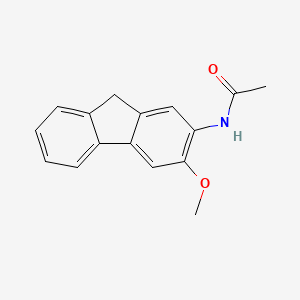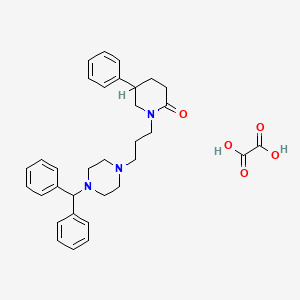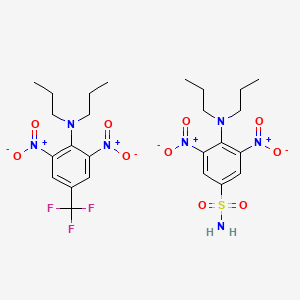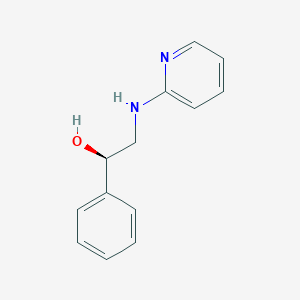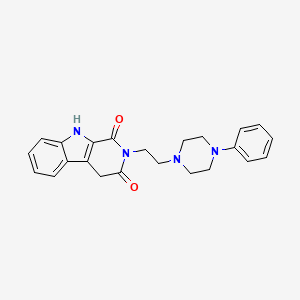
GW4Suw2CT5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate: is a chemical compound with the molecular formula C17H16ClNO5S. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a sulfamoyl group and a chlorobenzoyl group attached to a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate typically involves the esterification of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate involves large-scale esterification processes. The reaction is carried out in stainless steel reactors equipped with reflux condensers. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The final product is purified through recrystallization or distillation to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It is particularly useful in the development of enzyme inhibitors for therapeutic applications.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It is investigated for its role in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is used in the production of specialty chemicals and materials. It is also employed in the formulation of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group and chlorobenzoyl group play a crucial role in binding to the active sites of enzymes, leading to inhibition of enzyme activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Chlorthalidone: A diuretic and antihypertensive agent with a similar sulfamoylbenzoyl structure.
Sulfanilamide: An antibacterial agent with a sulfamoyl group.
Benzoic Acid Derivatives: Various benzoic acid derivatives with similar ester and benzoyl functionalities.
Uniqueness: Isopropyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfamoyl and chlorobenzoyl groups allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
2514668-27-8 |
|---|---|
Molekularformel |
C17H16ClNO5S |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
propan-2-yl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate |
InChI |
InChI=1S/C17H16ClNO5S/c1-10(2)24-17(21)13-6-4-3-5-12(13)16(20)11-7-8-14(18)15(9-11)25(19,22)23/h3-10H,1-2H3,(H2,19,22,23) |
InChI-Schlüssel |
RNZSVLQYJKHBBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12756373.png)

